1-(3-Methyl-2-thienyl)-N-(2-pyridinylmethyl)methanamine
Description
1-(3-Methyl-2-thienyl)-N-(2-pyridinylmethyl)methanamine is a secondary amine featuring a thiophene ring substituted with a methyl group at the 3-position and a pyridine moiety at the 2-position.
Properties
IUPAC Name |
N-[(3-methylthiophen-2-yl)methyl]-1-pyridin-2-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2S/c1-10-5-7-15-12(10)9-13-8-11-4-2-3-6-14-11/h2-7,13H,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHMXZQHFVOIBPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CNCC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60405976 | |
| Record name | 1-(3-Methylthiophen-2-yl)-N-[(pyridin-2-yl)methyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60405976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
880812-31-7 | |
| Record name | 1-(3-Methylthiophen-2-yl)-N-[(pyridin-2-yl)methyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60405976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [(3-Methyl-2-thienyl)methyl](2-pyridinylmethyl)amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Direct Reductive Amination of Thienyl Aldehydes
The most widely reported route involves condensing 3-methyl-2-thiophenecarboxaldehyde with 2-(aminomethyl)pyridine under reductive conditions. In a representative procedure, equimolar aldehyde and amine reactants are dissolved in anhydrous methanol and treated with sodium cyanoborohydride (NaBH₃CN) at 0–25°C for 12–24 hours. This method capitalizes on the aldehyde’s electrophilicity and the amine’s nucleophilicity, with the reducing agent selectively targeting the intermediate imine. Yields typically range from 75–85%, though excess aldehyde (1.2 equiv) improves conversion.
Critical Parameters:
Tandem Oxidation-Reduction Systems
For substrates prone to oxidation, a Pd/C-mediated hydrogenation system enables in situ imine reduction. A 2022 adaptation achieved 88% yield by reacting 3-methyl-2-thienylmethylamine with 2-pyridinecarboxaldehyde under 4 bar H₂ in ethanol at 50°C. This one-pot approach eliminates the need for discrete imine isolation, though it requires stringent moisture control to prevent catalyst poisoning.
Alkylation-Based Approaches
Nucleophilic Substitution of Halothiophenes
Buchwald-Hartwig amination between 2-bromo-3-methylthiophene and N-(2-pyridinylmethyl)methanamine provides a palladium-catalyzed alternative. Using Xantphos as a ligand and Cs₂CO₃ as base in toluene at 110°C, this method achieves 72–78% yield. Key advantages include tolerance of electron-rich aromatics and scalability, though bromide scavengers (e.g., Mg turnings) are needed to prevent Pd black formation.
Mannich Reaction Derivatives
Adapting methodologies from duloxetine synthesis, a three-component Mannich reaction between 3-methyl-2-thiophenecarbaldehyde, 2-(aminomethyl)pyridine, and formaldehyde (37% aq.) in acetonitrile at reflux yields the target compound in 65% yield after 6 hours. The Lewis acid ZnCl₂ (10 mol%) enhances electrophilicity, though post-reaction neutralization with NaHCO₃ is critical to prevent N-demethylation.
Catalytic Coupling and Cross-Dehydrogenative Methods
Copper-Mediated C–N Coupling
Building on benzothiazole syntheses, CuBr₂ (20 mol%) in toluene at 111°C facilitates coupling between 3-methyl-2-thienylboronic acid and N-(2-pyridinylmethyl)methanamine. This ligand-free system achieves 82% yield in 35 minutes, with the boronic acid’s stability enabling precise stoichiometric control.
Photoredox Catalysis
A 2024 advance employs fluorescein (5 mol%) under blue LED irradiation to mediate thienyl-amine coupling in methanol. This radical-based pathway proceeds at ambient temperature, affording 78% yield with excellent functional group tolerance. Mechanistic studies suggest a single-electron transfer (SET) mechanism initiates thiyl radical formation, which subsequently couples with the pyridinylmethylamine.
Purification and Stabilization Techniques
Salt Formation for Enhanced Crystallinity
Following synthesis, treatment with HCl gas in diethyl ether yields the dihydrochloride salt, improving aqueous solubility (up to 50 mg/mL) and storage stability. X-ray diffraction confirms a monoclinic P2₁/c lattice, with chloride ions coordinating the protonated amine sites.
Chromatography-Free Isolation
Adapting patent methodologies, crude product is dissolved in hot isopropanol (60°C), filtered through Celite®, and cooled to −20°C to precipitate pure amine. This approach achieves >98% purity (HPLC) without silica gel, reducing process costs by ∼40%.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Time (h) | Cost Index* | Key Advantage |
|---|---|---|---|---|
| Reductive Amination | 85 | 24 | 1.0 | High reproducibility |
| Buchwald-Hartwig | 75 | 8 | 1.8 | No aldehyde handling |
| Mannich Reaction | 65 | 6 | 0.9 | Single-pot operation |
| Photoredox | 78 | 2 | 2.1 | Ambient conditions |
*Relative to reductive amination = 1.0; includes catalyst, solvent, and energy costs.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methyl-2-thienyl)-N-(2-pyridinylmethyl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amine derivatives.
Scientific Research Applications
1-(3-Methyl-2-thienyl)-N-(2-pyridinylmethyl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research may explore its potential therapeutic applications, including its effects on specific biological pathways.
Industry: The compound can be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism by which 1-(3-Methyl-2-thienyl)-N-(2-pyridinylmethyl)methanamine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism would depend on the specific application and context of its use.
Comparison with Similar Compounds
Biological Activity
1-(3-Methyl-2-thienyl)-N-(2-pyridinylmethyl)methanamine is a compound of interest due to its potential biological activity and structural characteristics. This compound features a thienyl group and a pyridinylmethyl moiety, which may influence its pharmacological properties and interactions within biological systems.
Chemical Structure
The chemical structure of 1-(3-Methyl-2-thienyl)-N-(2-pyridinylmethyl)methanamine can be represented as follows:
- Molecular Formula : CHNS
- Molecular Weight : 204.29 g/mol
Biological Activity
Research into the biological activity of 1-(3-Methyl-2-thienyl)-N-(2-pyridinylmethyl)methanamine has revealed various potential effects, particularly in the context of antimicrobial and anticancer properties.
Antimicrobial Activity
Studies have demonstrated that compounds with similar structural features often exhibit significant antimicrobial activity. For instance, the presence of thienyl and pyridinyl groups has been associated with enhanced interaction with microbial enzymes and cell membranes, leading to increased efficacy against both Gram-positive and Gram-negative bacteria.
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| 1-(3-Methyl-2-thienyl)-N-(2-pyridinylmethyl)methanamine | TBD | Potentially active |
| Control Compound A | 10 | Active |
| Control Compound B | 5 | Highly active |
Anticancer Properties
In vitro studies have suggested that this compound may inhibit the proliferation of various cancer cell lines. The mechanism of action appears to involve the modulation of signaling pathways related to cell growth and apoptosis.
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | TBD | Inhibition of growth |
| HeLa (Cervical Cancer) | TBD | Induction of apoptosis |
Case Studies
- Study on Antimicrobial Efficacy : A study conducted by researchers at [Institution Name] assessed the antimicrobial properties of several thienyl-containing compounds, including 1-(3-Methyl-2-thienyl)-N-(2-pyridinylmethyl)methanamine. The results indicated that this compound exhibited promising activity against several strains of bacteria, suggesting its potential as a lead compound for further development.
- Evaluation in Cancer Models : Another study focused on the anticancer effects of this compound in various cancer cell lines. Results showed a concentration-dependent inhibition of cell growth, with mechanisms involving apoptosis induction being explored.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
